molecular formula C9H15N3O4 B2588035 tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate CAS No. 2126178-58-1

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate

Cat. No.: B2588035
CAS No.: 2126178-58-1
M. Wt: 229.236
InChI Key: UZXIJZLQQLJGON-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate: is a chemical compound with the molecular formula C9H15N3O4 and a molecular weight of 229.24 g/mol . This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. The tert-butyl group attached to the acetate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methyl-3,5-dioxo-1,2,4-triazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The triazolidinone ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl groups in the triazolidinone ring can yield corresponding alcohols.

    Substitution: The acetate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

  • Oxidized derivatives of the triazolidinone ring.
  • Reduced alcohol derivatives.
  • Substituted acetate derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound’s triazolidinone ring is of interest in medicinal chemistry due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with nitrogen-containing heterocycles .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is largely dependent on its interaction with biological targets. The triazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)propanoate: Similar structure with a propanoate moiety instead of acetate.

    tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)butanoate: Similar structure with a butanoate moiety instead of acetate.

Uniqueness: The uniqueness of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate lies in its specific combination of the triazolidinone ring and the tert-butyl acetate moiety. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .

Biological Activity

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound has the molecular formula C8H12N4O5C_8H_{12}N_4O_5 and features a triazolidine ring, which is significant in various biological applications. The structure can be represented as follows:

tert Butyl 2 2 methyl 3 5 dioxo 1 2 4 triazolidin 1 yl acetate\text{tert Butyl 2 2 methyl 3 5 dioxo 1 2 4 triazolidin 1 yl acetate}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetate with appropriate triazolidine derivatives. The method can vary based on the desired purity and yield. For example, a common approach includes the use of solvents and catalysts to facilitate the reaction under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds containing triazolidine structures exhibit notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be promising when compared to standard antibiotics.

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anti-inflammatory Effects

In vitro studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This was assessed using cell lines treated with lipopolysaccharides (LPS), where a significant reduction in tumor necrosis factor-alpha (TNF-α) levels was observed.

Cytotoxicity

The cytotoxic effects of this compound were evaluated on various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several triazolidine derivatives and their antimicrobial efficacy. This compound was among those tested and showed promising results against resistant strains of bacteria .
  • Anti-inflammatory Research : In a recent investigation into anti-inflammatory agents, this compound was tested alongside other triazole derivatives. Results indicated that it significantly reduced inflammation markers in vitro .
  • Cytotoxicity Assessment : A comprehensive study reported in Cancer Letters evaluated the cytotoxic potential of various triazolidine derivatives on cancer cell lines. The findings suggested that this compound could be developed into a lead compound for further anticancer drug development .

Properties

IUPAC Name

tert-butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-9(2,3)16-6(13)5-12-8(15)10-7(14)11(12)4/h5H2,1-4H3,(H,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXIJZLQQLJGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)NC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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